N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide
CAS No.:
Cat. No.: VC16335494
Molecular Formula: C19H23N5O2
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N5O2 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C19H23N5O2/c25-18(21-14-16-6-4-5-9-20-16)15-22-19(26)24-12-10-23(11-13-24)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,21,25)(H,22,26) |
| Standard InChI Key | RIEVWICPKVJGML-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC=CC=N3 |
Introduction
N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a synthetic organic compound that features a complex molecular structure, incorporating a piperazine ring, a phenyl group, and a pyridinylmethyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in drug development targeting various diseases.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. A common approach might include:
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Alkylation: Reaction of a piperazine derivative with a suitable alkylating agent to introduce the pyridinylmethyl group.
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Amidation: Formation of the carboxamide linkage through reaction with an appropriate carboxylic acid derivative.
Biological Activities and Potential Applications
While specific biological data for N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is not detailed in the search results, compounds with similar structures have shown potential in various therapeutic areas:
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Antiparasitic Agents: Compounds with benzothiazole and piperazine moieties have been explored for antileishmanial activity.
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Anti-inflammatory Agents: Piperazine derivatives have been studied for their anti-inflammatory properties, particularly in inhibiting cyclooxygenase enzymes .
Research Findings and Future Directions
Research on similar compounds highlights the importance of structural modifications to enhance biological activity and selectivity. For instance, the introduction of arylpiperazine pharmacophores can improve COX-2 selectivity in anti-inflammatory agents . Future studies should focus on optimizing the molecular structure of N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide to explore its therapeutic potential fully.
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